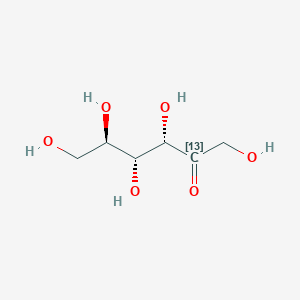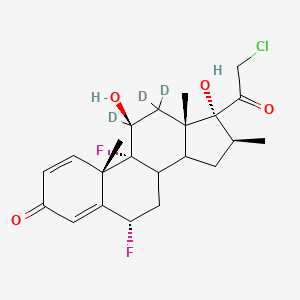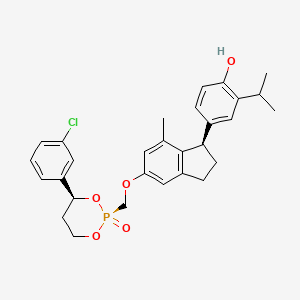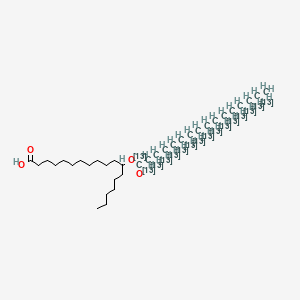
Didodecyldimethylammonium Chloride-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didodecyldimethylammonium-d6 (chloride) is a deuterium-labeled version of Didodecyldimethylammonium chloride. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Didodecyldimethylammonium-d6 (chloride) typically involves the quaternization of dimethylamine with dodecyl chloride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction can be represented as follows:
Dimethylamine+Dodecyl chloride→Didodecyldimethylammonium chloride
The deuterium labeling is achieved by using deuterated reagents or solvents during the reaction .
Industrial Production Methods: Industrial production of Didodecyldimethylammonium-d6 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The reaction conditions are optimized to maximize the incorporation of deuterium atoms and minimize impurities .
化学反応の分析
Types of Reactions: Didodecyldimethylammonium-d6 (chloride) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of halide salts (e.g., sodium bromide) in an aqueous or organic solvent.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Produce corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: Can lead to the formation of various oxidized or reduced derivatives, depending on the reaction conditions
科学的研究の応用
Didodecyldimethylammonium-d6 (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to disrupt intermolecular interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and cleaning agents due to its biocidal properties
作用機序
The mechanism of action of Didodecyldimethylammonium-d6 (chloride) involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the leakage of intracellular molecules and subsequent cell death. The compound targets the phospholipid membrane of microorganisms, causing structural damage and inhibiting their growth .
類似化合物との比較
Didecyldimethylammonium chloride: A shorter-chain analogue with similar biocidal properties.
Dimethyldioctadecylammonium chloride: A longer-chain analogue with enhanced lipid bilayer disruption capabilities.
Uniqueness: Didodecyldimethylammonium-d6 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it valuable for studies involving drug development and metabolic tracing .
特性
分子式 |
C26H56ClN |
|---|---|
分子量 |
424.2 g/mol |
IUPAC名 |
didodecyl-bis(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C26H56N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1/i3D3,4D3; |
InChIキー |
WLCFKPHMRNPAFZ-SKCUOGQWSA-M |
異性体SMILES |
[2H]C([2H])([2H])[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)C([2H])([2H])[2H].[Cl-] |
正規SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


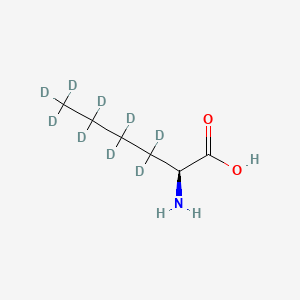
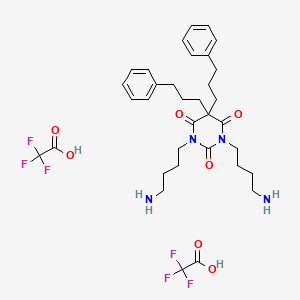
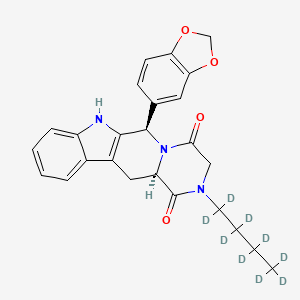
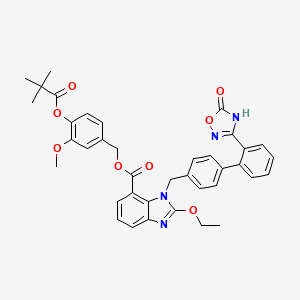
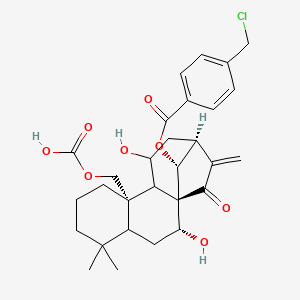
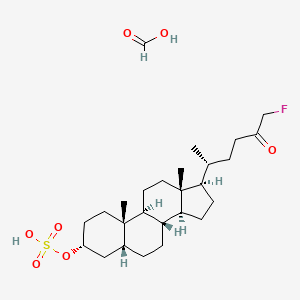
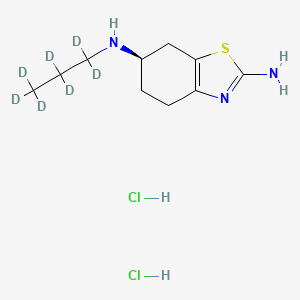

![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
